molecular formula C9H8N2OS B1482045 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2091214-92-3

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B1482045
M. Wt: 192.24 g/mol
InChI Key: BFYVROICDBHJDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

The molecular structure of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring fused to a thiophene ring, with an aldehyde group attached to the pyrazole ring.


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Physical And Chemical Properties Analysis

Thiophene derivatives, including 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, are known for their unique electronic, optical, and redox properties due to their small HOMO-LUMO gap and high polarizability of a sulfur atom . These properties lead to stabilization in various oxidation states and excellent charge transport properties .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including derivatives of the mentioned compound, for antimicrobial applications. These compounds have been characterized through various analytical techniques such as FTIR, 1H NMR, and X-ray diffraction, indicating their potential in biomedical applications due to their biological activity against a range of pathogens (Hamed et al., 2020).

Antimicrobial Activity

A series of pyrazole-based heterocycles have been synthesized, demonstrating significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest their potential use in developing new therapeutics for treating infections and inflammation (Abdel-Wahab et al., 2012).

Biological Activity

Various studies have focused on the biological activities of these compounds, particularly their antimicrobial effects. For instance, microwave-assisted synthesis of flavonols based on the compound has shown promising antibacterial and antifungal properties, indicating their potential as antimicrobial agents (Ashok et al., 2016).

Molecular Docking and Antidepressant Activity

Research into the antidepressant activity of thiophene-based pyrazolines has been conducted, providing insights into their therapeutic potential. These studies include in silico toxicity, blood-brain barrier permeability, and human oral absorption prediction, highlighting the importance of these compounds in neuropsychiatric research (Mathew et al., 2014).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde could involve further exploration of its biological activities and potential applications in medicinal chemistry.

properties

IUPAC Name

2-(3-thiophen-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYVROICDBHJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=CSC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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